Pentyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetate Pentyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15709908
InChI: InChI=1S/C10H15N3O4S/c1-2-3-4-5-17-7(14)6-18-9-8(15)11-10(16)13-12-9/h2-6H2,1H3,(H2,11,13,15,16)
SMILES:
Molecular Formula: C10H15N3O4S
Molecular Weight: 273.31 g/mol

Pentyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetate

CAS No.:

Cat. No.: VC15709908

Molecular Formula: C10H15N3O4S

Molecular Weight: 273.31 g/mol

* For research use only. Not for human or veterinary use.

Pentyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetate -

Specification

Molecular Formula C10H15N3O4S
Molecular Weight 273.31 g/mol
IUPAC Name pentyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetate
Standard InChI InChI=1S/C10H15N3O4S/c1-2-3-4-5-17-7(14)6-18-9-8(15)11-10(16)13-12-9/h2-6H2,1H3,(H2,11,13,15,16)
Standard InChI Key MBEUOYQJKDMOBL-UHFFFAOYSA-N
Canonical SMILES CCCCCOC(=O)CSC1=NNC(=O)NC1=O

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s structure integrates three distinct components:

  • A 1,2,4-triazine-3,5-dione ring, which provides a planar, electron-deficient heterocyclic framework.

  • A sulfanyl (-S-) group at the 6-position of the triazine ring, enabling nucleophilic substitution reactions.

  • A pentyl 2-acetate ester side chain, contributing lipophilicity and influencing solubility.

The triazine ring’s conjugation system and the electron-withdrawing carbonyl groups at positions 3 and 5 create a reactive scaffold for further chemical modifications .

Physicochemical Characteristics

Key properties include:

  • Molecular weight: 273.31 g/mol.

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) due to the ester and triazine groups, but limited solubility in water.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the ester linkage.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of pentyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetate involves multi-step organic transformations:

  • Triazine Ring Formation:

    • Condensation of thiourea derivatives with diketones or ketoesters under acidic conditions yields the 1,2,4-triazine-3,5-dione core .

    • Example reaction:

      Thiourea+Ethyl acetoacetateHCl3,5-Dioxo-1,2,4-triazine+Byproducts\text{Thiourea} + \text{Ethyl acetoacetate} \xrightarrow{\text{HCl}} \text{3,5-Dioxo-1,2,4-triazine} + \text{Byproducts}

.

  • Sulfanyl Group Introduction:

    • Nucleophilic substitution at the 6-position of the triazine ring using thiols or disulfides in the presence of a base.

  • Esterification:

    • Reaction of the carboxylic acid intermediate with pentanol under Fischer esterification conditions (acid catalysis) forms the pentyl ester .

Purification and Optimization

  • Chromatographic Techniques: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and isolate the target compound.

  • Yield Optimization: Adjusting stoichiometric ratios (e.g., thiol:triazine = 1.2:1) and reaction temperatures (60–80°C) improves yields to ~65–70%.

Analytical Characterization

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 4.15 ppm (pentyl -OCH₂-) and δ 3.50 ppm (sulfanyl -S-CH₂-) confirm the ester and thioether linkages.

    • ¹³C NMR: Peaks at 170–175 ppm (C=O of triazine and ester) validate the carbonyl groups .

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 274.3 [M+H]⁺, consistent with the molecular formula.

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